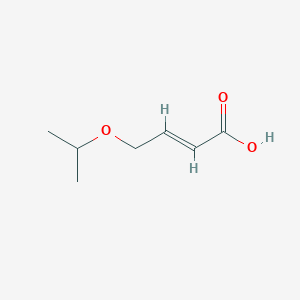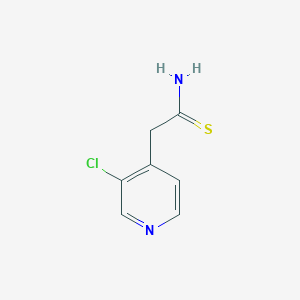
2-(3-Chloropyridin-4-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropyridin-4-yl)ethanethioamide is a chemical compound with the molecular formula C7H7ClN2S and a molecular weight of 186.66 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 2-(3-Chloropyridin-4-yl)ethanethioamide typically involves the reaction of 3-chloropyridine with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain high-quality product suitable for various applications .
化学反応の分析
2-(3-Chloropyridin-4-yl)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
科学的研究の応用
2-(3-Chloropyridin-4-yl)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of 2-(3-Chloropyridin-4-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
類似化合物との比較
2-(3-Chloropyridin-4-yl)ethanethioamide can be compared with other similar compounds, such as:
2-(3-Chloropyridin-4-yl)ethanamine: This compound lacks the thioamide group and has different chemical reactivity and biological activity.
2-(3-Chloropyridin-4-yl)ethanol: This compound has a hydroxyl group instead of a thioamide group, leading to different chemical properties and applications.
2-(3-Chloropyridin-4-yl)ethanethioether:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
特性
分子式 |
C7H7ClN2S |
|---|---|
分子量 |
186.66 g/mol |
IUPAC名 |
2-(3-chloropyridin-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H7ClN2S/c8-6-4-10-2-1-5(6)3-7(9)11/h1-2,4H,3H2,(H2,9,11) |
InChIキー |
PEAPKSHMEXXGMG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CC(=S)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
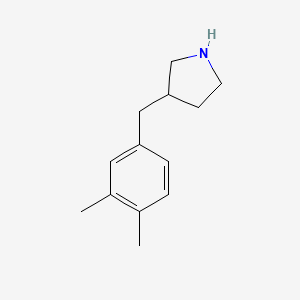
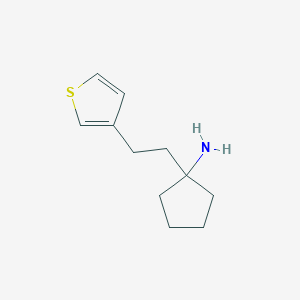




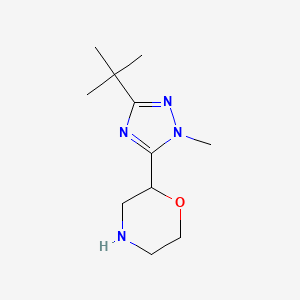
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
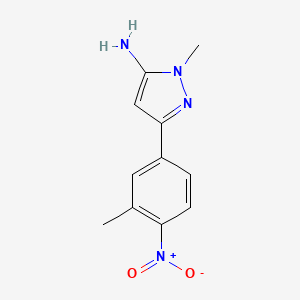
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)
![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)

